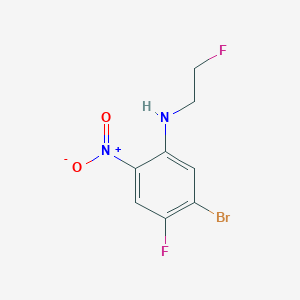

5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine

Description

5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is a halogenated aromatic amine characterized by a nitro group at the 2-position, bromine at the 5-position, fluorine at the 4-position, and a 2-fluoroethylamine substituent on the nitrogen atom. Its molecular formula is C₈H₆BrF₂N₂O₂, with a molecular weight of 293.05 g/mol.

Properties

Molecular Formula |

C8H7BrF2N2O2 |

|---|---|

Molecular Weight |

281.05 g/mol |

IUPAC Name |

5-bromo-4-fluoro-N-(2-fluoroethyl)-2-nitroaniline |

InChI |

InChI=1S/C8H7BrF2N2O2/c9-5-3-7(12-2-1-10)8(13(14)15)4-6(5)11/h3-4,12H,1-2H2 |

InChI Key |

FCEKLULWIQVFIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])NCCF |

Origin of Product |

United States |

Biological Activity

5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHBrFNO

- Molecular Weight : 276.07 g/mol

- IUPAC Name : 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitroaniline

The biological activity of 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine is primarily attributed to its interaction with various biological targets, including:

- Histone Deacetylases (HDACs) : The introduction of fluorine in the compound enhances its binding affinity to HDACs, which play a crucial role in cancer cell proliferation and survival .

- Nucleoside Transporters : The compound exhibits significant inhibitory effects on concentrative nucleoside transporters (CNTs), which are involved in nucleoside uptake in cancer cells .

Anticancer Activity

Several studies have investigated the anticancer properties of 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine:

-

Cell Line Studies :

- The compound demonstrated cytotoxicity against various cancer cell lines, including U87 glioblastoma cells, with an IC value reported at approximately 45.2 μM .

- Flow cytometry analyses indicated that the compound induces apoptosis in MCF cell lines, suggesting a potential mechanism for its anticancer effects .

- Animal Studies :

Case Study 1: Inhibition of Cancer Cell Proliferation

A study focused on the effects of 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation through apoptosis induction. The study utilized both in vitro assays and in vivo models to validate the findings.

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| U87 Glioblastoma | 45.2 | Apoptosis via HDAC inhibition |

| MCF-7 Breast | 25.72 | Induction of apoptosis |

Case Study 2: Antibacterial Screening

In a related study assessing compounds with similar functional groups, several derivatives exhibited potent antibacterial activity against Escherichia coli. While specific data for 5-Bromo-4-fluoro-N-(2-fluoroethyl)-2-nitrobenzenamine was not available, the results suggest a promising avenue for further exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs vary in halogen placement, substituent groups, and functional motifs. Below is a comparative analysis based on evidence:

Key Findings:

Nitro Group Impact : The 2-nitro group in the main compound distinguishes it from analogs like 3-bromo-5-fluoro-4-iodoaniline . Nitro groups are strongly electron-withdrawing, directing electrophilic substitution reactions and enabling reduction to amines for further derivatization .

Fluorine Effects: The 4-fluoro and 2-fluoroethyl groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., N-butyl derivatives in ). Fluorine’s electronegativity also polarizes the aromatic ring, affecting reactivity .

Substituent Flexibility : Compounds with bulkier substituents (e.g., benzyloxy groups in ) exhibit lower solubility but improved target binding in pharmacological contexts. The 2-fluoroethyl chain in the main compound balances lipophilicity and steric hindrance.

Heterocyclic Modifications : The oxadiazole ring in introduces hydrogen-bonding capacity, which is absent in the main compound but critical for bioactivity in some drug candidates.

Data Table: Physicochemical Properties (Hypothetical)

*Hypothetical values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.